molecular formula C11H14N2O5 B2488188 tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate CAS No. 171559-74-3

tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

Cat. No. B2488188
Key on ui cas rn: 171559-74-3
M. Wt: 254.242
InChI Key: DWWAUQIESJGSDR-UHFFFAOYSA-N
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Patent
US09434763B2

Procedure details

3.73 g (14.7 mmol) of tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate are dissolved in 10 mL of dichloromethane and treated with 40 mL of trifluoroacetic acid. It is stirred at
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](=[O:18])[N:6]([CH2:10][C:11]([O:13]C(C)(C)C)=[O:12])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].FC(F)(F)C(O)=O>ClCCl>[N+:1]([C:4]1[C:5](=[O:18])[N:6]([CH2:10][C:11]([OH:13])=[O:12])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
3.73 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(N(C=CC1)CC(=O)OC(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
It is stirred at
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C(N(C=CC1)CC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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